molecular formula C11H14ClF3N2O B1453844 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1040309-94-1

3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1453844
CAS No.: 1040309-94-1
M. Wt: 282.69 g/mol
InChI Key: CRVHMOINGNXXNR-UHFFFAOYSA-N
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Description

3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C10H15ClN2O It is a derivative of pyridine, characterized by the presence of a chloro group, an ethoxypropyl group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Chlorination: Introduction of the chloro group at the desired position on the pyridine ring.

    Alkylation: The ethoxypropyl group is introduced through an alkylation reaction.

    Trifluoromethylation: The trifluoromethyl group is added using a suitable trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-ethoxypropyl)pyridin-2-amine: Lacks the trifluoromethyl group.

    5-(trifluoromethyl)pyridin-2-amine: Lacks the chloro and ethoxypropyl groups.

Uniqueness

The presence of the chloro, ethoxypropyl, and trifluoromethyl groups in 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine makes it unique. These functional groups confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N2O/c1-2-18-5-3-4-16-10-9(12)6-8(7-17-10)11(13,14)15/h6-7H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVHMOINGNXXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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